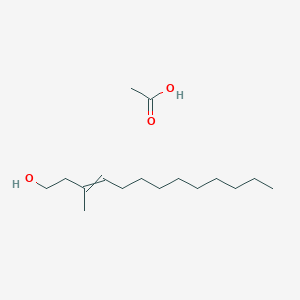![molecular formula C23H30O B14353073 3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one CAS No. 91795-68-5](/img/structure/B14353073.png)
3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(4’-pentyl[1,1’-biphenyl]-4-yl)pentan-1-one is an organic compound that belongs to the class of ketones This compound is characterized by its unique structure, which includes a biphenyl group substituted with a pentyl chain and a methyl group attached to a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4’-pentyl[1,1’-biphenyl]-4-yl)pentan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a biphenyl compound is acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, where the biphenyl group is introduced through a coupling reaction, followed by the addition of the pentyl and methyl groups. The use of palladium or platinum catalysts can enhance the efficiency of these reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(4’-pentyl[1,1’-biphenyl]-4-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(4’-pentyl[1,1’-biphenyl]-4-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(4’-pentyl[1,1’-biphenyl]-4-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity. The ketone group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-pentanone: A ketone with a similar structure but lacking the biphenyl group.
4-Methyl-1-pentanol: An alcohol with a similar carbon backbone but different functional groups.
1-Pentanol: A primary alcohol with a similar carbon chain length.
Uniqueness
3-Methyl-1-(4’-pentyl[1,1’-biphenyl]-4-yl)pentan-1-one is unique due to the presence of the biphenyl group, which imparts specific chemical properties and potential applications not found in simpler ketones or alcohols. The biphenyl group enhances the compound’s hydrophobicity and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
91795-68-5 |
|---|---|
Molekularformel |
C23H30O |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
3-methyl-1-[4-(4-pentylphenyl)phenyl]pentan-1-one |
InChI |
InChI=1S/C23H30O/c1-4-6-7-8-19-9-11-20(12-10-19)21-13-15-22(16-14-21)23(24)17-18(3)5-2/h9-16,18H,4-8,17H2,1-3H3 |
InChI-Schlüssel |
HJMZULWJMXKRMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


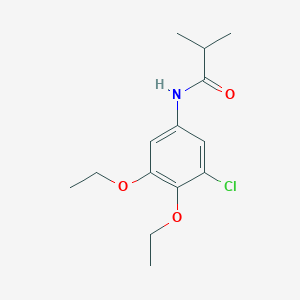

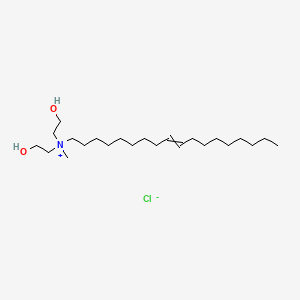
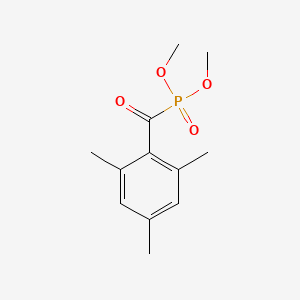
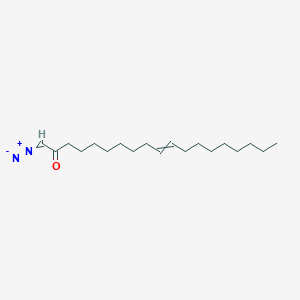
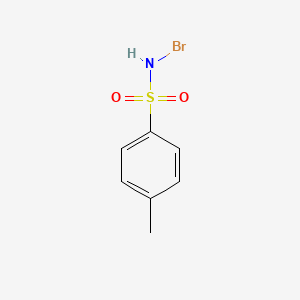
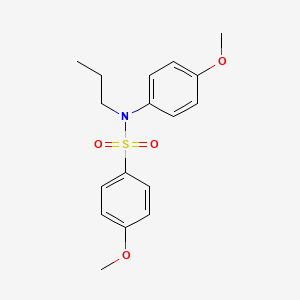
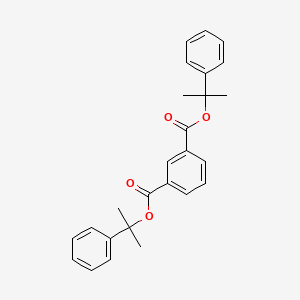
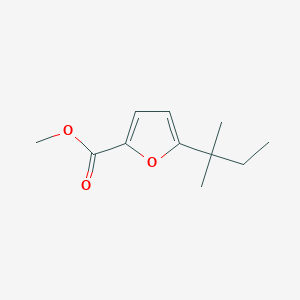
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
